ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE
Overview
Description
ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE is a complex organic compound that features a thiazole ring, a thiophene ring, and an ester functional group
Scientific Research Applications
ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE typically involves multiple steps, starting with the preparation of the thiazole and thiophene intermediates. The thiazole ring can be synthesized through a condensation reaction involving a carbonyl compound and a thiourea derivative . The thiophene ring is often prepared via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile . The final step involves the esterification of the intermediate compound to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution of the chlorine atom can produce various thiophene derivatives .
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE involves its interaction with various molecular targets. The thiazole and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-THIO-CONTAINING PYRIMIDINES: These compounds also feature sulfur-containing rings and have similar biological activities.
INDOLE DERIVATIVES: These compounds share the heterocyclic structure and are known for their diverse biological activities.
Uniqueness
ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE is unique due to the combination of the thiazole and thiophene rings, which confer specific chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-21-13-4-2-12(3-5-13)18-8-10-19(11-9-18)16(20)14-6-7-15(17)22-14/h2-7H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVHFLAMFNYBQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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